molecular formula C20H34N4O2 B2440405 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097932-97-1

6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Número de catálogo: B2440405
Número CAS: 2097932-97-1
Peso molecular: 362.518
Clave InChI: POEVYHCEVCGJDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one ( 2097932-97-1) is a chemical compound with the molecular formula C20H34N4O2 and a molecular weight of 362.5 g/mol . This synthetic small molecule features a pyridazinone core structure substituted with a tert-butyl group and a complex piperidinyl-morpholino side chain, which is characteristic of compounds designed for interaction with biological targets . The compound is offered for research purposes and is available in various quantities to support laboratory investigations . Its structural profile, incorporating both morpholine and piperidine motifs, is commonly found in molecules investigated for pharmaceutical applications, suggesting its potential utility in medicinal chemistry and drug discovery research . Researchers are exploring its properties and potential interactions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

6-tert-butyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O2/c1-20(2,3)18-4-5-19(25)24(21-18)16-17-6-8-22(9-7-17)10-11-23-12-14-26-15-13-23/h4-5,17H,6-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEVYHCEVCGJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)CCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions:

  • Formation of Pyridazinone Core: The synthesis often starts with the preparation of the pyridazinone nucleus, using reactions like cyclization of appropriate precursors under acidic or basic conditions.

  • Substitution and Coupling Reactions: The morpholin-4-yl ethyl group is introduced through substitution or coupling reactions, often involving reagents such as piperidine and morpholine under controlled temperatures and using catalysts.

Industrial Production Methods

Industrial methods focus on optimizing yield and purity, using scalable processes like continuous flow chemistry. High-throughput screening for catalysts and reaction conditions is common to ensure cost-effective and efficient production.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation and Reduction: This compound can undergo oxidation to form various oxides and reduction to form corresponding alcohols or amines.

  • Substitution Reactions:

  • Hydrolysis and Condensation: Reactions with water and other nucleophiles can lead to hydrolysis products, whereas condensation can form complex molecular architectures.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts: Palladium on carbon for hydrogenation, Lewis acids for electrophilic substitutions.

Major Products

  • Oxidation Products: Corresponding N-oxides.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Variants with different functional groups attached to the core structure.

Aplicaciones Científicas De Investigación

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one exhibit potential antidepressant and anxiolytic properties. These effects are primarily attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anticancer Potential

Preliminary studies have shown that similar dihydropyridazine derivatives possess anticancer properties. For instance, compounds derived from this class have demonstrated efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis in cancer cells .

Antimicrobial Activity

There is emerging evidence suggesting that derivatives of this compound may exhibit antimicrobial properties. This activity is crucial for developing new antibiotics amidst rising resistance to existing drugs .

Case Studies

  • Antidepressant Activity : A study evaluated the effects of structurally similar compounds on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, supporting the hypothesis that such compounds can enhance serotonergic transmission .
  • Cancer Cell Line Testing : In vitro tests on MCF7 (breast cancer) and A549 (lung cancer) cell lines revealed that certain derivatives led to reduced cell viability and increased apoptosis rates compared to controls. These findings suggest a promising avenue for further research into targeted cancer therapies .

Mecanismo De Acción

The precise mechanism by which this compound exerts its effects can vary, but often involves:

  • Binding to Enzymes or Receptors: This can inhibit or modulate their activity, leading to therapeutic effects.

  • Pathways: It might affect biochemical pathways involved in inflammation, pain signaling, or cellular metabolism.

Comparación Con Compuestos Similares

Similar Compounds

  • Pyridazine Derivatives: These compounds often share a similar core and exhibit comparable biological activities.

  • Morpholine-containing Compounds: Similar in their ability to modulate receptor activity and enzymatic functions.

  • Piperidine Derivatives: Known for their wide range of pharmacological activities.

Uniqueness

What sets 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one apart is its specific combination of functional groups, which provides a unique reactivity profile and potential for targeted biological activity.

Hope this answers your query and gives you a solid grasp of this intricate compound!

Actividad Biológica

6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2097932-97-1) is a compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H34N4O2C_{20}H_{34}N_{4}O_{2} with a molecular weight of 362.5 g/mol. Its structure includes a dihydropyridazinone core substituted with a tert-butyl group and a morpholinyl-piperidinyl side chain, which may contribute to its biological activity.

Preliminary studies suggest that this compound may interact with various biological pathways, particularly those involving inflammation and cellular signaling. The presence of the piperidine and morpholine groups indicates potential interactions with neurotransmitter systems and modulation of inflammatory responses.

Inhibition of NLRP3 Inflammasome

One significant area of research involves the compound's ability to inhibit the NLRP3 inflammasome, a key player in inflammatory diseases. In vitro studies have shown that derivatives related to this compound can reduce IL-1β release in LPS/ATP-stimulated human macrophages, indicating anti-inflammatory properties .

Biological Activity Data

A summary of biological assays conducted on related compounds is presented in Table 1 below:

CompoundAssay TypeConcentration (µM)IL-1β Release Inhibition (%)Pyroptosis Inhibition (%)
Compound 1Macrophage Assay1019.4 ± 0.424.9 ± 6.3
Compound 2Macrophage Assay5018–2129.1 ± 4.8
Compound 3Macrophage Assay10Not specifiedActive

Note: The data for the specific compound is still under investigation; hence, these results are extrapolated from related compounds.

Case Studies

Several case studies have explored the efficacy of compounds structurally similar to 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one:

  • Anti-inflammatory Effects : A study demonstrated that a related derivative reduced markers of inflammation in animal models of arthritis . This suggests potential therapeutic applications in chronic inflammatory conditions.
  • Neuroprotective Properties : Another investigation indicated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis, hinting at neuroprotective effects .
  • Anticancer Activity : Research has also shown that derivatives can inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines . This opens avenues for further exploration in oncology.

Q & A

Q. What are the recommended synthetic routes for 6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one?

  • Methodological Answer : Synthesis typically involves multi-step processes, including:
  • Coupling reactions : Linking the morpholine-ethyl-piperidine moiety to the pyridazinone core via alkylation or nucleophilic substitution.
  • Protection/deprotection strategies : Use of tert-butyl groups as protecting agents to prevent undesired side reactions during synthesis (e.g., tert-butyl ester intermediates) .
  • Heterocycle formation : Cyclization steps to form the dihydropyridazin-3-one ring, often catalyzed by acids or bases.
  • Purification : Column chromatography or recrystallization to isolate the final product.
  • Key References : Analogous syntheses of morpholine-containing pyridazinones in patents suggest similar strategies . Piperidine-morpholine coupling methods are detailed in studies on CRF-1 receptor antagonists .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • X-ray crystallography : For definitive stereochemical assignment (e.g., as demonstrated for related pyridazinone derivatives) .
  • Spectroscopic techniques :
  • NMR : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks.
  • IR spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}).
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Elemental analysis : Quantitative validation of C, H, N composition.

Q. What are the stability considerations under experimental conditions?

  • Methodological Answer : Stability is influenced by:
  • Storage conditions : Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis .
  • pH sensitivity : Avoid strongly acidic/basic conditions that may hydrolyze the morpholine or pyridazinone moieties.
  • Incompatible reagents : Strong oxidizing agents (e.g., peroxides) can degrade tertiary amine groups .
  • Degradation monitoring : Use HPLC or TLC to detect impurities (e.g., de-tert-butyl byproducts) .

Advanced Research Questions

Q. How to design experiments to assess the structure-activity relationships (SAR) of this compound?

  • Methodological Answer : SAR studies should focus on:
  • Core modifications : Varying substituents on the pyridazinone ring (e.g., halogenation at position 4) to assess electronic effects .
  • Side-chain alterations : Replace the morpholine-ethyl-piperidine group with other heterocycles (e.g., piperazine) to evaluate steric and electronic contributions .
  • Biological assays : Test modified analogs in target-specific assays (e.g., receptor binding or enzyme inhibition).
  • Computational modeling : Docking studies to predict binding affinities based on substituent bulk and polarity .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Methodological Answer : Address discrepancies by:
  • Standardizing assay conditions : Control variables like solvent (DMSO concentration), pH, and temperature.
  • Validating target specificity : Use knockout models or competitive antagonists to confirm on-target effects.
  • Cross-study replication : Collaborate with independent labs to verify data reproducibility.
  • Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental noise .

Q. What are the challenges in achieving enantiomeric purity during synthesis?

  • Methodological Answer : Challenges include:
  • Chiral center formation : The morpholine-ethyl-piperidine side chain may introduce stereocenters requiring asymmetric synthesis (e.g., chiral catalysts or auxiliaries) .
  • Racemization risks : Basic conditions during coupling steps can lead to epimerization. Mitigate by using mild reagents (e.g., DCC/HOBt for amide bonds).
  • Purification : Chiral HPLC or crystallization with chiral resolving agents to separate enantiomers .
  • Analytical validation : Circular dichroism (CD) or polarimetry to confirm enantiomeric excess .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.